N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound determines its properties and reactivity. Unfortunately, the specific molecular structure of “N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” is not available .Chemical Reactions Analysis
The chemical reactions involving “N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” are not documented in the sources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, molecular formula, and molecular weight. Unfortunately, these properties for “N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” are not available .Scientific Research Applications
Antimicrobial and Antifungal Applications
- Quinoline derivatives clubbed with sulfonamide moiety have been synthesized and tested for their antimicrobial activity. Some compounds displayed high activity against Gram-positive bacteria, showcasing the potential of such compounds in developing new antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).
- Hybrid quinoline-sulfonamide complexes have shown excellent antibacterial and antifungal activities, suggesting their use as potent antimicrobial agents (Molecules, 2020).
Anticancer Applications
- Aryl/heteroaryl sulfonamide compounds, including those derived from quinoline, have been explored for their anticancer properties through mechanisms such as the inhibition of carbonic anhydrase isozymes. Certain derivatives have shown promising in vitro anticancer activities (European Journal of Medicinal Chemistry, 2010).
- Novel structures based on quinoline and sulfonamide have been proposed as PI3K inhibitors and anticancer agents, demonstrating significant antiproliferative activities in vitro against various human cancer cell lines (European Journal of Medicinal Chemistry, 2014).
Anti-protozoal and Antimalarial Applications
- Studies on quinoline N-oxides with sulfonamides have led to efficient methods for the synthesis of N-(quinolin-2-yl)sulfonamides, showing potential for antiprotozoal applications (Organic Letters, 2017).
- Some sulfonamide derivatives have been evaluated for their in vitro antiprotozoal activity, confirming the antiprotozoal potential of sulfonamides and metal-based sulfonamides (Letters in Drug Design & Discovery, 2010).
Neuroprotective Applications
- Compounds such as 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline have been investigated for their neuroprotective effects against cerebral ischemia, demonstrating their potential in treating neurological conditions (Science, 1990).
Mechanism of Action
The mechanism of action of a compound describes how it interacts with other molecules. Unfortunately, the mechanism of action for “N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” is not available.
properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-13(22)21-8-2-3-14-4-5-15(11-17(14)21)20-27(23,24)16-6-7-18-19(12-16)26-10-9-25-18/h4-7,11-12,20H,2-3,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XULXDLQUJCNNOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.